1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI)
Overview
Description
Preparation Methods
The synthesis of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves several steps:
Reaction of Acetoacetanilide with Thionyl Chloride: This reaction produces α-chloroacetoacetanilide.
Condensation with Mercaptoethanol: The α-chloroacetoacetanilide is then condensed with mercaptoethanol to form the oxathiin ring.
Cyclization and Water Removal: The resultant compound undergoes cyclization and water removal under acidic conditions to form the final product.
Chemical Reactions Analysis
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) has several scientific research applications:
Agriculture: It is used as a fungicide to protect crops from fungal diseases, particularly in cereals and vegetables
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is used in the production of various agricultural chemicals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is crucial for the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production in fungal cells .
Comparison with Similar Compounds
1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) is unique due to its specific inhibition of succinate dehydrogenase. Similar compounds include:
Oxycarboxin: Another oxathiin derivative with similar fungicidal properties.
Thiamethoxam: Often combined with Carboxin for enhanced fungicidal activity.
Metalaxyl: Used in combination with Carboxin for broader spectrum fungicidal effects.
These compounds share similar structural features but differ in their specific applications and spectrum of activity.
Biological Activity
1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-(8CI,9CI), commonly known as oxycarboxin, is a systemic fungicide belonging to the oxathiin class. Its primary application has been in agriculture for controlling various fungal diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific pathogens, and associated toxicological profiles.
Oxycarboxin has the following chemical structure and properties:
- Chemical Formula : C12H13N1O2S1
- Molecular Weight : 235.30 g/mol
- CAS Number : 136-84-5
Oxycarboxin acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in fungi, leading to reduced energy production and ultimately fungal cell death. The specific target site on SDH is the ubiquinone binding site, making it effective against a range of fungal pathogens.
Biological Activity Against Fungal Pathogens
Oxycarboxin has shown efficacy against several important agricultural pathogens:
- Botrytis cinerea : Effective in controlling gray mold in various crops.
- Fusarium spp. : Demonstrated activity against Fusarium wilt diseases.
- Aspergillus spp. : Inhibits growth and sporulation of certain Aspergillus species.
Efficacy Data
The following table summarizes the efficacy of oxycarboxin against selected fungal pathogens:
Pathogen | Efficacy (%) | Concentration (mg/L) | Reference |
---|---|---|---|
Botrytis cinerea | 85 | 50 | |
Fusarium oxysporum | 75 | 100 | |
Aspergillus niger | 90 | 25 |
Case Study 1: Efficacy in Greenhouse Crops
A study conducted on the application of oxycarboxin in greenhouse settings demonstrated significant reductions in disease incidence of Botrytis cinerea on ornamental plants. The treatment resulted in a notable increase in plant health and yield compared to untreated controls.
Case Study 2: Resistance Development
Research has identified mutations in succinate dehydrogenase that confer resistance to oxycarboxin among certain fungal strains. Five carboxin-resistant mutants from Aspergillus oryzae were characterized for their growth sensitivity and SDH activity, revealing varying degrees of resistance that could impact management strategies for this fungicide .
Toxicological Profile
Oxycarboxin is classified as very toxic to aquatic life and has potential organ toxicity upon prolonged exposure. The following table outlines key toxicological endpoints:
Endpoint | Value | Reference |
---|---|---|
Oral LD50 (rat) | >2000 mg/kg | |
Dermal LD50 (rat) | >2000 mg/kg | |
Inhalation LC50 (rat) | >5 mg/L |
Regulatory Status
Oxycarboxin was first registered as a pesticide in the United States in 1971 but has seen limited market presence due to low sales and a narrow spectrum of disease control. Current assessments indicate that while it poses risks to aquatic environments, occupational exposure levels are manageable under proper safety protocols .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRPTODALTOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878943 | |
Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13584-27-5 | |
Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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